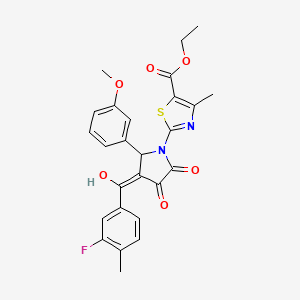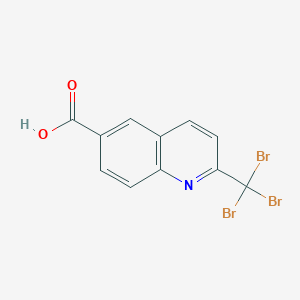
2-(Tribromomethyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tribromomethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6Br3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a tribromomethyl group at the second position and a carboxylic acid group at the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline-6-carboxylic acid using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process by providing better control over reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Tribromomethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of quinoline derivatives with reduced bromine content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation and reduction reactions can lead to quinoline derivatives with different oxidation states and bromine content.
Scientific Research Applications
2-(Tribromomethyl)quinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 2-(Tribromomethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Tribromomethyl)quinoline: This compound lacks the carboxylic acid group at the sixth position but shares the tribromomethyl group at the second position.
2-Methylquinoline-6-carboxylic acid: This compound lacks the tribromomethyl group but has a methyl group at the second position and a carboxylic acid group at the sixth position.
6-Bromoquinoline-2-carboxylic acid: This compound has a single bromine atom at the sixth position and a carboxylic acid group at the second position.
Uniqueness
2-(Tribromomethyl)quinoline-6-carboxylic acid is unique due to the presence of both the tribromomethyl group and the carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
457068-83-6 |
|---|---|
Molecular Formula |
C11H6Br3NO2 |
Molecular Weight |
423.88 g/mol |
IUPAC Name |
2-(tribromomethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6Br3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) |
InChI Key |
DLFPXGPTSHGDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
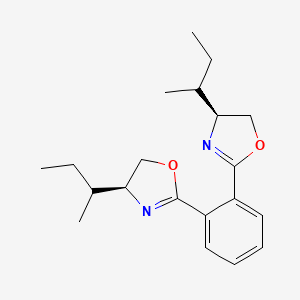
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
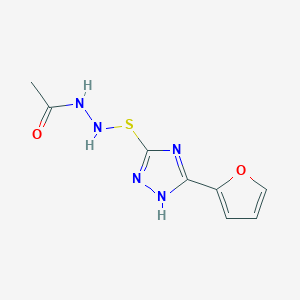
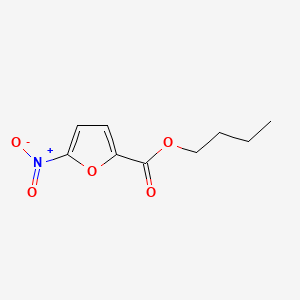
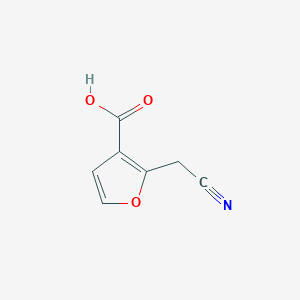
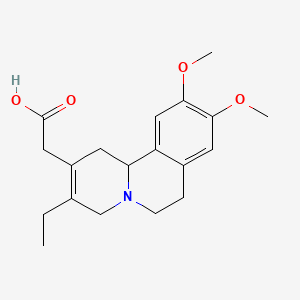
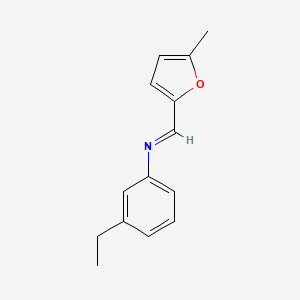
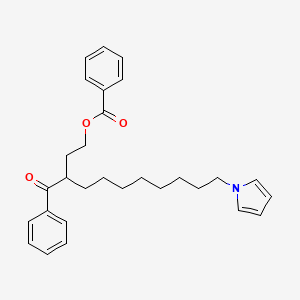
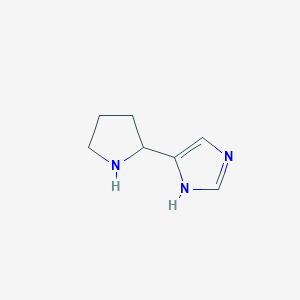
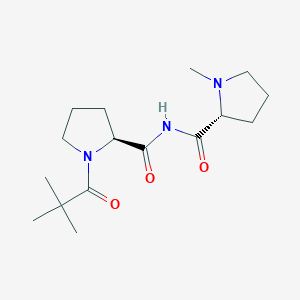
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)
